Dipentene

Catalog No.
S533176
CAS No.
138-86-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentene

CAS Number

138-86-3

Product Name

Dipentene

IUPAC Name

Cyclohexene, 1-methyl-4-(1-methylethenyl)-

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3

InChI Key

XMGQYMWWDOXHJM-UHFFFAOYSA-N

SMILES

C=C(C1CC=C(C)CC1)C

solubility

7.77e-05 M
0.00757 mg/mL at 25 °C
In water, 7.57 mg/L at 25 °C
Miscible with alcohol
Miscible with alcohol, ether.
Slightly soluble in water
Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide
SLIGHTLY SOL IN WATER; SOL IN 3 VOL ALCOHOL; MISCIBLE WITH CARBON DISULFIDE, GLACIAL ACETIC ACID
Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils
Soluble (in ethanol)

Synonyms

(+)-(R)-4-isopropenyl-1-methylcyclohexene, (+)-limonene, (-)-limonene, (4R)-1-methyl-4-(1-methylethenyl)cyclohexene, (4S)-1-methyl-4-isopropenylcyclohex-1-ene, (D)-limonene, (R)-(+)-limonene, (R)-4-isopropenyl-1-methylcyclohexene, 1-methyl-4-(1-methylethenyl)cyclohexene, 4 Mentha 1,8 diene, 4-mentha-1,8-diene, AISA 5203-L (+)limonene, cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-, d Limonene, d-limonene, dipentene, limonene, limonene, (+)-, limonene, (+-)-, limonene, (+-)-isomer, limonene, (R)-isomer, limonene, (S)-isomer

Canonical SMILES

CC1=CCC(CC1)C(=C)C

The exact mass of the compound Dipentene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.77e-05 m0.00757 mg/ml at 25 °cin water, 7.57 mg/l at 25 °cmiscible with alcoholmiscible with alcohol, ether.slightly soluble in watersoluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfideslightly sol in water; sol in 3 vol alcohol; miscible with carbon disulfide, glacial acetic acidinsoluble in water, propylene glycol; slightly soluble in glycerol; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes. It belongs to the ontological category of cycloalkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Dipentene, the racemic mixture of d-limonene and l-limonene, is a cyclic monoterpene utilized extensively as a bio-based hydrocarbon solvent and a primary precursor for polyterpene resins. Sourced primarily from the distillation of gum turpentine rather than citrus processing, it provides a stable, non-toxic alternative to traditional petroleum distillates and phased-out chlorinated solvents. With its strong hydrophobicity, high solvency for waxes and cross-linked elastomers, and reactive double bonds, dipentene serves as a critical, cost-effective material for industrial degreasing, heavy-duty adhesive formulation, and polymer synthesis .

Substituting dipentene with pure citrus-derived d-limonene exposes procurement to severe agricultural supply chain volatility, while simultaneously sacrificing the extended wetting time provided by the high-boiling isomers present in industrial dipentene. Conversely, replacing dipentene with generic mineral spirits results in a significant loss of solvency power, failing to effectively swell cross-linked elastomers like styrene-butadiene rubber (SBR). Furthermore, attempting to substitute dipentene with alpha-pinene in resin synthesis leads to catastrophic yield drops, as alpha-pinene's steric hindrance halts traditional cationic polymerization at the trimer stage .

Extended Wetting and Penetration in Elastomer Dissolution

While pure d-Limonene is widely used as a bio-solvent, its relatively rapid evaporation can lead to stripping failure in thick coatings. Industrial Dipentene, which contains racemic limonene alongside high-boiling terpene isomers (boiling points >176°C such as terpinolene), exhibits a prolonged wetting time. This extended evaporation profile allows the solvent to deeply penetrate and swell cross-linked rubber networks, such as Chloroprene Rubber (CR) and Styrene-Butadiene Rubber (SBR), more thoroughly than single-component d-Limonene .

Evidence DimensionEvaporation profile and elastomer penetration
Target Compound DataDipentene (prolonged wetting time due to >176°C isomers)
Comparator Or BaselinePure d-Limonene (faster evaporation, single boiling point)
Quantified DifferenceExtended surface retention time leading to complete SBR/CR swelling
ConditionsAmbient application on thick rubber-based coatings

Formulators of heavy-duty paint strippers and rubber adhesives should select dipentene to prevent premature solvent flash-off and ensure complete polymer dissolution.

Resin Solution Viscosity and Thermal Stability

In the synthesis of polyterpene tackifiers, the choice of monomer dictates the final polymer's rheological and thermal properties. Resins polymerized from Dipentene form rigid fused-ring moieties via cyclic polymerization. Consequently, Dipentene-based resins achieve higher softening points while simultaneously maintaining a lower solution volume and viscosity compared to β-Pinene resins of similar molecular weight. Furthermore, this pseudo-cross-linked structure grants Dipentene resins superior thermal stability over their β-Pinene counterparts [1].

Evidence DimensionSolution viscosity and thermal stability
Target Compound DataDipentene resins (lower viscosity, higher thermal stability)
Comparator Or Baselineβ-Pinene resins (higher volume/viscosity, lower thermal stability)
Quantified DifferenceInverse relationship between softening point and viscosity relative to beta-pinene
ConditionsCationic polymerization into polyterpene tackifying resins

Adhesives manufacturers can utilize dipentene to formulate high-heat-resistant hot melt adhesives that still maintain manageable processing viscosities.

Polymerization Reactivity and Steric Accessibility

When manufacturing terpene resins using traditional Lewis acid catalysts, α-Pinene is notoriously difficult to polymerize because it lacks an exocyclic methylene group; steric hindrance typically halts propagation at the trimer stage. In contrast, Dipentene possesses readily available double bonds that facilitate efficient carbenium ion attack and cyclic propagation. Dipentene readily polymerizes to form high-molecular-weight solid resins with yields exceeding 60%, overcoming the severe steric limitations inherent to standard α-Pinene processing [1].

Evidence DimensionPolymerization yield and chain propagation
Target Compound DataDipentene (yields >60%, high molecular weight polymer)
Comparator Or Baselineα-Pinene (sterically hindered, halts at trimer stage)
Quantified Difference>45% higher resin yield and successful high-polymer formation
ConditionsCationic polymerization using acid catalysts

Chemical manufacturers must prioritize dipentene or beta-pinene over alpha-pinene to achieve commercially viable yields of solid polyterpene resins.

Supply Chain Economics and Feedstock Stability

Pure d-Limonene is heavily dependent on the citrus juice industry, with only about 10% of the approximately 36 million gallons produced annually available for solvent applications. This reliance on agricultural yields causes extreme price volatility. Dipentene, derived as a byproduct of pine chemical processing, decouples procurement from citrus crop fluctuations. It serves as a cost-stable, drop-in replacement that matches d-Limonene's high solvency for industrial degreasing and formulation [1].

Evidence DimensionFeedstock availability and price stability
Target Compound DataPine-derived Dipentene (stable availability, independent of citrus harvests)
Comparator Or BaselineCitrus d-Limonene (highly volatile, restricted to ~10% of global citrus byproduct)
Quantified DifferenceElimination of agricultural citrus price spikes with equivalent solvency
ConditionsBulk industrial procurement for solvents and cleaners

Procurement teams can secure a stable, low-cost bio-solvent supply by qualifying dipentene instead of relying on the volatile citrus-derived d-limonene market.

Heavy-Duty Paint Strippers and Rubber Adhesives

Utilizing dipentene's extended evaporation profile and high solvency to deeply penetrate and swell cross-linked chloroprene (CR) and styrene-butadiene (SBR) rubbers, replacing fast-evaporating d-limonene and phased-out methylene chloride .

Synthesis of Polyterpene Tackifying Resins

Employing dipentene as a highly reactive monomer in cationic polymerization to produce low-viscosity, high-softening-point resins with superior thermal stability for hot-melt adhesives[1].

Industrial Degreasing and Oilfield Hogwash Operations

Leveraging dipentene as a cost-stable, bio-based hydrocarbon solvent to dissolve heavy grease and crude oil on offshore platforms, avoiding the supply chain volatility of citrus-derived solvents[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113°F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes.
Liquid
liquid
Colourless mobile liquid; fresh, light, sweet, citrusy aroma
A colorless liquid with an odor of lemon.

Color/Form

Colorless liquid
Colorless mobile liquid
Clear to light yellow liquid
YELLOW VISCOUS LIQUID
Yellow to deep orange liquid
Yellow to reddish yellow liquid
Clear, mobile liquid with a yellow-orange color
PALE YELLOW OR GREENISH-YELLOW LIQUID

XLogP3

3.4

Exact Mass

136.1252

Boiling Point

352 °F at 760 mm Hg (USCG, 1999)
176.0 °C
352°F

Flash Point

115 °F (USCG, 1999)
113 °F (45 °C) (Close cup)
54 °C (129 °F) - closed cup
115°F

Vapor Density

4.7 (Air = 1)

Density

0.842 at 69.8 °F (USCG, 1999)
0.8402 at 20.85 °C/4 °C
Specific gravity: 0.842-0.86 at 25 °C/25 °C
0.849-0.855 @ 25 DEG/25 °C
0.838-0.843
0.842 at 69.8°F

LogP

4.57 (LogP)
4.57
log Kow = 4.57

Odor

Pleasant lemon-like
Characteristic orange odor
Characteristic odor of orange peels
ACQUIRES TEREBINTHINATE ODOR UPON OXIDATION

Appearance

Solid powder

Melting Point

-40 °F (USCG, 1999)
-86.4333333333 °C
-95 °C
< 25 °C
-95.5 °C
-40°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 25 of 258 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 233 of 258 companies with hazard statement code(s):;
H226 (43.35%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (99.14%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (49.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (99.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Limonene is a colorless liquid with a pleasant, lemon-like odor and sweet, citrus taste. It is not very soluble in water. Limonene is found in many natural oils and fruits including orange, lemons and grapefruit. It is also found in bergamot, dill, spearmint and peppermint. Limonene is a natural emission of eucalyptus trees, needle-leaf trees, broad-leaf trees, shrubs, grasses and crops. It is present in wood smoke and tobacco, and tobacco smoke. USE: Limonene is an important commercial chemical that is used in many food products, soaps and perfumes. It is also used to make other chemicals and as a solvent. It is used in tobacco substitute products. Limonene is used in many household cleaning products. Limonene is a component of turpentine. It had been used as an ingredient in insect repellents, dog and cat repellents, and insecticides. EXPOSURE: Workers who use or produce limonene may breathe in mists or have direct skin contact. The general population may be exposed when eating foods containing limonene, breathing air containing limonene emissions, or having skin contact with products that contain limonene. If limonene is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is expected to bind to soil particles or suspended particles. Limonene is not expected to move through soil. Limonene is expected to move into air from wet soils or water surfaces. Limonene is broken down by some types of microorganisms and may build up in tissues of aquatic organisms. RISK: Skin irritation can occur at high concentrations and may cause an allergic reaction in some people. Limonene is not expected to cause health problems in humans at ingested levels currently found in food. Skin and eye irritation occur in animals with direct exposure to limonene. No effects were observed in animals exposed to low to moderate oral doses of limonene. Liver effects, kidney damage, decreased body weight, salivation, tiredness, eye tearing and rough coats occurred in laboratory animals repeatedly exposed to high oral doses. Death occurred in some animals at very high doses. Birth defects were not observed in offspring of laboratory animals exposed to limonene during pregnancy. The ability of limonene to cause infertility in laboratory animals has not been assessed. Kidney tumors occurred in male rats following life-time exposure to limonene, but the way tumors develop is not relevant to humans. According to the EPA Office of Pesticide Programs, limonene is not considered a human carcinogen. The potential for limonene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Applied to the skin for fungal infections such as ringworm and athlete's foot /Bitter orange oil/
Bitter orange, sweet orange, and neroli oils have been reported to exhibit antifungal and antibacterial activities in vitro. Bitter orange oil is reported to have distinct phototoxic activity, while none is reported for expressed sweet orange oil ...
Bitter orange flowers and oil have reportedly been used in European tradition as prophylactics for gastrointestinal complaints, nervous conditions, gout, sore throat, as a sedative, and for sleeplessness. /Traditional medicine/

Pharmacology

Lemon Oil is the oil extracted from the fruit peel of Citrus limon. Lemon oil is used as a flavoring and for its aromatic qualities. It is also said to have many medicinal purposes.
Limonene, (+/-)- is a racemic mixture of limonene, a natural cyclic monoterpene and major component of the oil extracted from citrus rind with chemo-preventive and antitumor activities. The metabolites of DL-limonene, perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol are suggested to inhibit tumor growth through inhibition of p21-dependent signaling, induce apoptosis via the induction of the transforming growth factor beta-signaling pathway, inhibit post-translational modification of signal transduction proteins, result in G1 cell cycle arrest as well as cause differential expression of cell cycle- and apoptosis-related genes.

Mechanism of Action

The anticarcinogenic effects of monocyclic monoterpenes such as limonene were demonstrated when given during the initiation phase of 7,12-dimethylbenz[a]anthracene induced mammary cancer in Wistar-Furth rats. The possible mechanisms for this chemoprevention activity including limonene's effects on 7,12-dimethylbenz(a)anthracene-DNA adduct formation and hepatic metabolism of 7,12-dimethylbenz[a]anthracene were investigated. Twenty four hours after carcinogen administration, there were approx 50% decreases in 7,12-dimethylbenz(a)anthracene-DNA adducts found in control animals formed in the liver, spleen, kidney and lung of limonene fed animals. While circulating levels of 7,12-dimethylbenz(a)anthracene and/or its metabolites were not different in control and limonene fed rats, there was a 2.3 fold increase in 7,12-dimethylbenz(a)anthracene and/or 7,12-dimethylbenz(a)anthracene derived metabolites in the urine of the limonene fed animals. Limonene and sobrerol, a hydroxylated monocyclic monoterpenoid with increased chemoprevention activity, modulated cytochrome p450 and epoxide hydrolyase activity. The 5% limonene diet increased total cytochrome p450 to the same extent as phenobarbital treatment, while 1% sobrerol (isoeffective in chemoprevention to 5% limonene) did not. However, both 5% limonene and 1% sobrerol diets greatly increased the levels of microsomal epoxide hydrolyase protein and associated hydrating activities towards benzo[a]pyrene 4,5-oxide when compared to control and phenobarbital treatment. These changes also modified the rate and regioselectivity of in vitro microsomal 7,12-dimethylbenz(a)anthracene metabolism when compared to phenobarbital treatment or control. Identification of the specific isoforms of cytochrome p450 induced by these terpenoids was performed with antibodies to cytochrome p450 isozymes in Western blot analysis and inhibition studies of microsomal 7,12-dimethylbenz(a)anthracene metabolism. Five percent limonene was more effective than 1% sobrerol at increasing the levels of members of the cytochrome p450 2B and 2C families but was equally effective at increasing epoxide hydrolyase. Furthermore, both terpenoid diets caused increased formation of the proximate carcinogen, 7,12-dimethylbenz(a)anthracene 3,4-dihydrodiol.

Vapor Pressure

1.64 mmHg
1.55 mm Hg at 25 °C /extrapolated/

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene).

Other CAS

138-86-3
5989-27-5
7705-14-8
8008-56-8
8008-57-9
65996-98-7
9003-73-0
0008008-57-9
8028-38-4

Associated Chemicals

l-Limonene; 5989-54-8
Oil of orange flowers; 8016-38-4
Bitter orange oil; 68916-04-1

Wikipedia

Limonene

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Binding; Solvent; Viscosity controlling

Methods of Manufacturing

Extraction from Southeastern pine stumps, and citrus fruits (especially from the peels of oranges and lemons); from pyrolysis of alpha-pinene
As a by-product in the manufacture of terpineol and in various synthetic products made from alpha-pinene or turpentine oil.
Derivation: (1) Lemon, bergamot, caraway, orange, and other oils, (2) peppermint and spearmint oils.
The richest sources are the oils contained in the peel of citrus fruits, which contain levels up to 90%. The major source of limonene is ... from citrus peel, largely as a by-product of the fruit juice industry. Citrus fruit produce the (R)-enantiomer and so the bulk of commercially available limonene is dextrorotatory. The levorotatory enantiomer is available, but in much more restricted supply and at a higher price.

General Manufacturing Information

All other basic organic chemical manufacturing
Services
Cyclohexene, 1-methyl-4-(1-methylethenyl)-: ACTIVE
Terpenes and Terpenoids, limonene fraction: ACTIVE
Concentration in final product (%): as usual to maximum range is 0.05-0.75 in soap; 0.05-0.075 in detergent; 0.5-2.0 in perfume and 0.25 maximum in creams and lotions.
A widely distributed, optically active terpene, closely related to isoprene. It occurs naturally in both d- and l-forms. Racemic mixture of the two isomers is known as dipentene.
Limonene is the most important and widespread terpene; it is known in the d- and l- optically active forms and in the optically inactive dl-form (known as dipentene).

Analytic Laboratory Methods

Method: NIOSH 1552, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: limonene (d- & l-); Matrix: air; Detection Limit: 0.4 ug/sample.
Method: OSHA PV2036; Procedure: gas chromatography with flame ionization detection; Analyte: limonene; Matrix: air; Detection Limit: 0.08 ppm (0.44 mg/cu m).
The citrus-derived bioactive monoterpene limonene is an important industrial commodity and fragrance constituent. An RP isocratic elution C18 ultra-HPLC (UHPLC) method using a superficially porous stationary phase and photodiode array (PDA) detector has been developed for determining the limonene content of sweet orange (Citrus sinensis) oil. The method is fast with a cycle time of 1.2 min, linear, precise, accurate, specific, and stability indicating, and it satisfies U.S. Pharmacopeia suitability parameters. The method may be useful in its present form for limonene processing, or modified for research on more polar compounds of the terpenome. A forced-degradation experiment showed that limonene is degraded by heat in hydro-ethanolic solution. PDA detection facilitates classification of minor components of the essential oil, including beta-myrcene.
Some citrus essential oils were analyzed by HPLC with both microbore and std columns in reversed and normal phase. Volatile and non-volatile fraction were investigated. In the non-volatile fraction some coumarins were identified. Fractions are detected spectrophotometrically at 220 and 320 nm before and after evap of samples.
Volatile org determination of indoor air tobacco smoke by multisorbent thermal desorption/GC/mass selective detection in relation to tracers ethenylpyridine, as indicator of environmental tobacco smoke.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reacting materials. ... Store in tightly closed containers in a cool, well ventilated area away from heat and incompatible materials.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Inhalation of ozone (O3), a highly toxic environmental pollutant, produces airway inflammation and exacerbates asthma. However, in indoor air, O3 reacts with terpenes (cyclic alkenes), leading to formation of airway irritating pollutants. The aim of the study was to examine whether inhalation of the reaction products of O3 and the terpene, limonene, as well as limonene and low-level O3 by themselves, induced allergic sensitization (formation of specific immunoglobulin [Ig] E) and airway inflammation in a subchronic mouse inhalation model in combination with the model allergen ovalbumin (OVA). BALB/cJ mice were exposed exclusively by inhalation for 5 d/wk for 2 wk and thereafter once weekly for 12 wk. Exposures were low-dose OVA in combination with O3, limonene, or limonene/O3 reaction products. OVA alone and OVA + Al(OH)3 served as control groups. Subsequently, all groups were exposed to a high-dose OVA solution on three consecutive days. Serum and bronchoalveolar lavage fluid were collected 24 hr later. Limonene by itself did not promote neither OVA-specific IgE nor leukocyte inflammation. Low-level O3 promoted eosinophilic airway inflammation, but not OVA-specific IgE formation. The reaction products of limonene/O3 promoted allergic (OVA-specific IgE) sensitization, but lung inflammation, which is a characteristic of allergic asthma, was not observed. In conclusion, the study does not support an allergic inflammatory effect attributed to O3-initiated limonene reaction products in the indoor environment.
Epidemiological investigations suggest a link between exposure to indoor air chemicals and adverse health effects. Consumer products contain reactive chemicals which can form secondary pollutants which may contribute to these effects. The reaction of limonene and ozone is a well characterized example of this type of indoor air chemistry. The studies described here characterize an in vitro model using an epithelial cell line (A549) or differentiated epithelial tissue (MucilAir). The model is used to investigate adverse effects following exposure to combinations of limonene and ozone. In A549 cells, exposure to both the parent compounds and reaction products resulted in alterations in inflammatory cytokine production. A one hour exposure to limonene+ozone resulted in decreased proliferation when compared to cells exposed to limonene alone. Repeated dose exposures of limonene or limonene+ozone were conducted on MucilAir tissue. No change in proliferation was observed but increases in cytokine production were observed for both the parent compounds and reaction products. Factors such as exposure duration, chemical concentration, and sampling time point were identified to influence result outcome. These findings suggest that exposure to reaction products may produce more severe effects compared to the parent compound.
Rauscher murine leukemiavirus infected F344 rat embryo cells were not transformed treated with subeffective doses of 3-methylcholanthrene. These cells treated with limonene showed carcinogenic transformation.
Mouse mammary glands respond to carcinogen stimulus to form mammary lesions in organ culture. In this study it was determined whether the effective chemopreventive agents are active against initiation or the promotion phase of lesion development. Mammary glands were subjected to 24 hr exposure to 2 mg/ml dimethylbenz(a)anthracene followed by a 5 day exposure to 7,12-tetradecanoyl phorbol-13-acetate. This treatment protocol allows the study of initiation and promotion aspects of lesion development. Chemopreventive agents effective when present prior to the carcinogen were considered as anti-initiators, whereas agents effective when present after the dimethylbenz[a]anthracene treatment along with 7,12-tetradecanoyl pherbol-13-acetate were considered as anti-promoters. Within the chemopreventive agents evaluated limonene was an anti-initiator.
For more Interactions (Complete) data for LIMONENE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Le TM, Csámpai A, Fülöp F, Szakonyi Z. Regio- and stereoselective synthesis of bicyclic limonene-based chiral aminodiols and spirooxazolidines. Chemistry. 2018 Jun 20. doi: 10.1002/chem.201802484. [Epub ahead of print] PubMed PMID: 29924432.
2: Plastina P, Apriantini A, Meijerink J, Witkamp R, Gabriele B, Fazio A. In Vitro Anti-Inflammatory and Radical Scavenging Properties of Chinotto (Citrus myrtifolia Raf.) Essential Oils. Nutrients. 2018 Jun 18;10(6). pii: E783. doi: 10.3390/nu10060783. PubMed PMID: 29912150.
3: Cardoso-Teixeira AC, Ferreira-da-Silva FW, Peixoto-Neves D, Oliveira-Abreu K, Pereira-Gonçalves Á, Coelho-de-Souza AN, Leal-Cardoso JH. Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, Carveol, Limonene on Aorta Smooth Muscle of Rats. Molecules. 2018 Jun 13;23(6). pii: E1430. doi: 10.3390/molecules23061430. PubMed PMID: 29899230.
4: Lemes RS, Alves CCF, Estevam EBB, Santiago MB, Martins CHG, Santos TCLD, Crotti AEM, Miranda MLD. Chemical composition and antibacterial activity of essential oils from Citrus aurantifolia leaves and fruit peel against oral pathogenic bacteria. An Acad Bras Cienc. 2018 Apr-Jun;90(2):1285-1292. doi: 10.1590/0001-3765201820170847. PubMed PMID: 29898096.
5: Baurès E, Blanchard O, Mercier F, Surget E, le Cann P, Rivier A, Gangneux JP, Florentin A. Indoor air quality in two French hospitals: Measurement of chemical and microbiological contaminants. Sci Total Environ. 2018 Jun 9;642:168-179. doi: 10.1016/j.scitotenv.2018.06.047. [Epub ahead of print] PubMed PMID: 29894876.
6: Qin Z, Zhang R, Yu J. [Perillyl alcohol production by engineered heterologous mevalonate pathway in Escherichia coli]. Sheng Wu Gong Cheng Xue Bao. 2018 May 25;34(5):722-730. doi: 10.13345/j.cjb.170472. Chinese. PubMed PMID: 29893080.
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